3-[(4-Methoxyphenyl)sulfonyl]propan-1-al
Description
3-[(4-Methoxyphenyl)sulfonyl]propan-1-al is an aldehyde derivative featuring a sulfonyl group (-SO₂-) at the 3-position of a propane backbone, with the sulfonyl moiety attached to a 4-methoxyphenyl ring. This compound combines the reactivity of an aldehyde group with the electron-withdrawing properties of the sulfonyl group, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H12O4S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfonylpropanal |
InChI |
InChI=1S/C10H12O4S/c1-14-9-3-5-10(6-4-9)15(12,13)8-2-7-11/h3-7H,2,8H2,1H3 |
InChI Key |
BJOCUWQRMOQEQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-[(4-Methoxyphenyl)sulfonyl]propan-1-al with structurally related compounds, focusing on functional groups, substituent effects, and biological or chemical properties.
Aldehyde vs. Ketone Derivatives
- Target Compound : The aldehyde group at the 1-position of propanal renders it highly reactive, particularly toward nucleophilic additions or oxidations.
- 3-(4-Methoxyphenyl)-1-phenylpropan-1-one () : A ketone analog with a 4-methylphenylsulfonyl group. Ketones are less reactive than aldehydes, making this compound more stable under acidic or oxidative conditions. The sulfonyl group enhances crystallinity and solubility in polar solvents .
- (E)-3-(4-Methoxyphenyl)prop-2-enal (): An α,β-unsaturated aldehyde found in natural products. The conjugated double bond increases electrophilicity at the aldehyde, enabling Michael addition reactions, unlike the non-conjugated aldehyde in the target compound .
Sulfonyl Group vs. Other Sulfur-Containing Groups
- 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one () : Replacing the sulfonyl (-SO₂-) with a sulfanyl (-S-) group reduces electron-withdrawing effects, increasing the compound’s nucleophilicity. This substitution impacts reactivity in cross-coupling reactions .
- 3-[(4-Methoxyphenyl)thio]propan-1-amine () : A thioether derivative. The sulfur atom’s lower oxidation state (vs. sulfonyl) enhances metabolic stability in pharmaceutical contexts but reduces polarity .
Substituent Effects on the Aromatic Ring
- 4-Methoxy vs. 4-Nitro/Chloro Substituents: 4-Methoxy (Target Compound): The electron-donating methoxy group increases electron density on the aromatic ring, enhancing resonance stabilization of the sulfonyl group. 4-Chloro (): Moderately electron-withdrawing, chloro substituents balance electronic effects, often improving lipophilicity in drug design .
Data Tables
Table 1: Functional Group Comparison
Table 2: Substituent Effects on Melting Points (Selected Examples)
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